

# Synthesis of H-D-Lys(Alloc)-OH: A Technical Guide

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## Compound of Interest

Compound Name: *H-D-Lys(Alloc)-OH*

Cat. No.: *B555552*

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This in-depth technical guide provides a comprehensive overview of the synthesis of **H-D-Lys(Alloc)-OH**, an essential building block in modern peptide chemistry. The allyloxycarbonyl (Alloc) group serves as a versatile orthogonal protecting group for the  $\epsilon$ -amino function of D-lysine, enabling selective deprotection under mild conditions that are compatible with many other protecting groups used in solid-phase peptide synthesis (SPPS). This allows for the synthesis of complex peptides, including branched and cyclic structures, and the site-specific modification of lysine side chains.<sup>[1][2][3][4]</sup>

## Physicochemical Properties

A clear understanding of the physical and chemical characteristics of the target molecule and its key intermediate is crucial for successful synthesis and application.

Property	H-D-Lys(Alloc)-OH	N $\alpha$ -Fmoc-N $\epsilon$ -Alloc-D-lysine
CAS Number	Not explicitly found for D-isomer, L-isomer is 6298-03-9[5]	214750-75-1[6]
Molecular Formula	C <sub>10</sub> H <sub>18</sub> N <sub>2</sub> O <sub>4</sub> [5]	C <sub>25</sub> H <sub>28</sub> N <sub>2</sub> O <sub>6</sub> [6][7]
Molecular Weight	230.26 g/mol [5]	452.50 g/mol [6][8]
Appearance	Solid / Powder	White to beige powder
Purity (Typical)	≥98% to ≥99.0%[5]	≥95.0% to ≥98.0% (HPLC)[9]
Storage Temperature	2-8°C[9]	2-30°C

## Synthetic Strategy Overview

The synthesis of **H-D-Lys(Alloc)-OH** is typically achieved via a two-step process starting from a commercially available, orthogonally protected precursor, N $\alpha$ -Fmoc-N $\epsilon$ -Alloc-D-lysine. This precursor is a key building block in Fmoc-based solid-phase peptide synthesis.[4][10] The overall strategy involves the selective removal of the N $\alpha$ -Fmoc group while keeping the N $\epsilon$ -Alloc group intact.

Overall synthetic workflow.



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Caption: Overall synthetic workflow.

## Experimental Protocols

The following sections detail the experimental procedures for the key transformation in the synthesis of **H-D-Lys(Alloc)-OH**.

## Step 1: Synthesis of N $\alpha$ -Fmoc-N $\epsilon$ -Alloc-D-lysine

While this guide focuses on the final deprotection step, it is important to understand the origin of the starting material. N $\alpha$ -Fmoc-N $\epsilon$ -Alloc-D-lysine is an amino acid derivative designed for peptide synthesis.<sup>[10]</sup> Its synthesis involves the selective protection of the  $\epsilon$ -amino group of D-lysine with an allyloxycarbonyl (Alloc) group, followed by the protection of the  $\alpha$ -amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This building block is widely available from commercial suppliers.

## Step 2: N $\alpha$ -Fmoc Deprotection to Yield H-D-Lys(Alloc)-OH

The final step is the selective removal of the base-labile Fmoc group. This is a standard procedure in peptide chemistry and is typically achieved under mild basic conditions.<sup>[2]</sup>

Materials and Reagents:

Reagent	Grade/Purity
N $\alpha$ -Fmoc-N $\epsilon$ -Alloc-D-lysine	$\geq 98\%$
Piperidine	$>99.5\%$ , redistilled <sup>[11]</sup>
N,N-Dimethylformamide (DMF)	Peptide synthesis grade <sup>[11]</sup>
Diethyl ether	Anhydrous

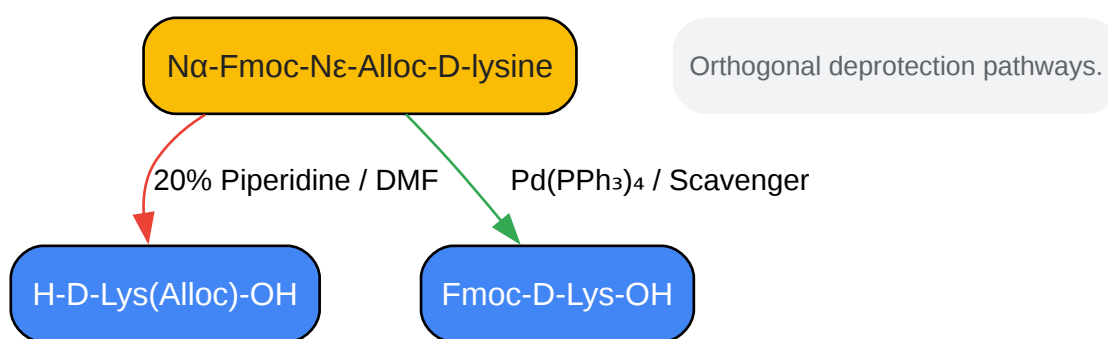
Procedure:

- **Dissolution:** Dissolve N $\alpha$ -Fmoc-N $\epsilon$ -Alloc-D-lysine in a solution of 20% piperidine in N,N-dimethylformamide (DMF). The reaction is typically run at room temperature.<sup>[1][2]</sup>
- **Reaction Monitoring:** The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is fully consumed.
- **Work-up:**

- Once the reaction is complete, the solvent and excess piperidine are removed under reduced pressure (rotary evaporation).
- The resulting residue is triturated with cold diethyl ether to precipitate the product as a solid.<sup>[1]</sup>
- The solid product is collected by filtration, washed with additional cold diethyl ether, and dried under vacuum.
- Purification (if necessary): If required, the crude product can be further purified by recrystallization or column chromatography to achieve the desired purity.

## Orthogonal Deprotection Chemistry

The utility of **H-D-Lys(Alloc)-OH** and its Fmoc-protected precursor lies in the orthogonality of the Alloc and Fmoc protecting groups. This allows for selective deprotection and subsequent modification at either the  $\alpha$ -amino or  $\epsilon$ -amino position.



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